molecular formula C10H14Cl2N2O2 B3098137 (3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1330750-49-6

(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B3098137
CAS No.: 1330750-49-6
M. Wt: 265.13
InChI Key: GFSHOQINNOCDCW-FOMWZSOGSA-N
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Description

(3R,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral pyrrolidine derivative with a pyridin-2-yl substituent at the 4-position and a carboxylic acid group at the 3-position. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(3R,4R)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9;;/h1-4,7-8,11H,5-6H2,(H,13,14);2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHOQINNOCDCW-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: This step often involves nucleophilic substitution reactions where a pyridinyl group is introduced to the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Purification and Conversion to Dihydrochloride Salt: The final compound is purified and converted to its dihydrochloride salt form through acid-base reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that (3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride exhibits various biological activities, making it a candidate for drug development. Notable activities include:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth.
  • Neuroprotective Effects : Studies suggest potential benefits in neurodegenerative disease models .

Interaction Studies

The compound's interaction with biological targets is crucial for understanding its pharmacological potential. Key focus areas include:

  • Binding Affinity Studies : Investigating how well the compound binds to specific receptors or enzymes, which can indicate its efficacy as a therapeutic agent.
  • Mechanism of Action : Understanding how the compound exerts its biological effects at the molecular level .

Case Studies

Several case studies have documented the applications of this compound in research:

  • Case Study 1 : A study investigated its potential as an anticancer agent in vitro, demonstrating significant cytotoxicity against specific cancer cell lines.
  • Case Study 2 : Another research effort focused on its antimicrobial properties, showing effectiveness against resistant bacterial strains.

These studies illustrate the compound's versatility and potential for further development in therapeutic contexts.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Stereochemistry Substituent Molecular Formula Molecular Weight Purity/Yield Key Notes
(3R,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride (Target) (3R,4R) Pyridin-2-yl C₁₀H₁₄Cl₂N₂O₂ 265.14 - Dihydrochloride salt; high solubility likely due to ionic form
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride (3S,4S) Pyridin-2-yl C₁₀H₁₄Cl₂N₂O₂ 265.14 >99% (LC) Enantiomer; similar physicochemical properties but distinct pharmacology
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride Racemic (3R,4S) Pyridin-3-yl C₁₀H₁₄Cl₂N₂O₂ 265.14 - Positional isomer; pyridine N-atom position alters electronic properties
(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (3S,4R) 3-Methoxyphenyl C₁₂H₁₆ClNO₃ 257.71 >95% (HPLC) Aromatic phenyl group with methoxy substituent; 1:1 hydrochloride salt
(3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride (3S,4S) 1-Methylimidazol-5-yl C₉H₁₅Cl₂N₃O₂ 280.15 - Heterocyclic imidazole substituent; may influence target binding
(±)-TRANS-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride Racemic (3R,4S) 2,5-Dichlorophenyl C₁₁H₁₁Cl₃NO₂ 303.57 - Lipophilic dichlorophenyl group; potential for CNS penetration

Key Observations

Stereochemistry : Enantiomers like (3R,4R) vs. (3S,4S) exhibit identical molecular weights and formulas but differ in spatial arrangement, which can drastically alter biological activity. For example, the (3S,4S)-pyridin-2-yl analog has >99% LC purity, suggesting efficient synthesis , but its pharmacological profile may contrast with the target compound.

Substituent Effects :

  • Pyridine Positional Isomers : Pyridin-3-yl and pyridin-4-yl analogs (e.g., ) modify hydrogen-bonding and steric interactions due to shifted nitrogen positions.
  • Heterocyclic vs. Aromatic Groups : Imidazole () and phenyl derivatives () introduce distinct electronic and lipophilic properties. The 3-methoxyphenyl group in increases hydrophobicity compared to pyridin-2-yl.

Salt Forms : Dihydrochloride salts (e.g., ) generally offer higher solubility than 1:1 hydrochlorides (). This impacts formulation and bioavailability.

Synthetic Efficiency : Crude yields for analogs in range from 62% to 68%, with LC purity varying widely (16% to >99%), highlighting challenges in optimizing synthesis for specific derivatives .

Biological Activity

(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant interest in medicinal chemistry. Its structure features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group, making it a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1330830-34-6

Biological Activity Overview

Research indicates that derivatives of pyrrolidine and pyridine exhibit a wide range of biological activities, including:

  • Anticancer Activity : Some studies suggest that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth.
  • Neurological Effects : Certain derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It may interact with various receptors, including muscarinic acetylcholine receptors, influencing cell proliferation and survival.
  • Enzyme Inhibition : The compound has been noted to inhibit enzymes such as acetylcholinesterase (AChE), which could enhance cholinergic signaling in the brain.
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it may contribute to the reduction of tumor mass.

Anticancer Studies

A study highlighted the anticancer potential of pyrrolidine derivatives where this compound was shown to exhibit cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound demonstrated better efficacy compared to traditional chemotherapeutics like bleomycin .

Neurological Studies

In neurological research, derivatives were evaluated for their ability to enhance cognitive function through AChE inhibition. The compound's interaction with cholinergic pathways suggests potential applications in Alzheimer's disease therapy .

Anti-inflammatory Research

In models of inflammation, compounds similar to this compound displayed significant inhibition of neutrophil migration and leukocyte accumulation, indicating potential therapeutic effects in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Pyrrolidine Ring Formation : This is often achieved through cyclization reactions involving suitable precursors.
  • Functionalization : Subsequent steps introduce the pyridine moiety and carboxylic acid group.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Q & A

Q. What in vitro toxicity screening methods are recommended prior to in vivo studies?

  • Methodology :
  • Cytotoxicity assays : Measure IC50 in HEK293 or HepG2 cells via MTT/WST-1 assays.
  • hERG inhibition : Use patch-clamp electrophysiology to assess cardiac liability.
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.